molecular formula C16H14O3 B3063699 4,5-dimethoxy-10H-anthracen-9-one CAS No. 76403-03-7

4,5-dimethoxy-10H-anthracen-9-one

Cat. No.: B3063699
CAS No.: 76403-03-7
M. Wt: 254.28 g/mol
InChI Key: YNXDXUPTUFLKRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-10H-anthracen-9-one typically involves the substitution of anthracene at specific positions. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency and high yields . The reaction conditions often include the use of palladium catalysts and specific boronic acids or halides as reactants .

Industrial Production Methods

Industrial production of anthracene derivatives, including this compound, involves large-scale chemical synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-10H-anthracen-9-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, halides, and oxidizing or reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high efficiency and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce anthraquinones, while substitution reactions may yield various substituted anthracenes .

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-10H-anthracen-9-one involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like OLEDs and fluorescent probes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxy-10H-anthracen-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring high fluorescence and stability .

Properties

CAS No.

76403-03-7

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

4,5-dimethoxy-10H-anthracen-9-one

InChI

InChI=1S/C16H14O3/c1-18-14-7-3-5-10-12(14)9-13-11(16(10)17)6-4-8-15(13)19-2/h3-8H,9H2,1-2H3

InChI Key

YNXDXUPTUFLKRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC3=C(C2=O)C=CC=C3OC

Origin of Product

United States

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